2-Ethyloxane-4-carbonitrile
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Overview
Description
2-Ethyloxane-4-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxane-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromide with oxane-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxane-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of oxane-4-carboxylic acid.
Reduction: Formation of 2-ethyloxane-4-amine.
Scientific Research Applications
2-Ethyloxane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyloxane-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyloxane-4-amine: A reduction product of 2-Ethyloxane-4-carbonitrile.
Oxane-4-carbonitrile: A precursor in the synthesis of this compound.
2-Ethyloxane-4-carboxylic acid: An oxidation product of this compound
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an oxane ring and a cyano group.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-ethyloxane-4-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-2-8-5-7(6-9)3-4-10-8/h7-8H,2-5H2,1H3 |
InChI Key |
WILBEQKCGGXSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCO1)C#N |
Origin of Product |
United States |
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